![molecular formula C10H18FNO5S B13494163 tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a complex organic compound featuring a tert-butyl group, a fluorosulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the morpholine ring. The tert-butyl group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate carboxylic acids . The fluorosulfonyl group can be added via sulfonylation reactions, using reagents like fluorosulfonic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonamides .
Scientific Research Applications
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-[(methylsulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (2S)-2-[(bromosulfonyl)methyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methyl, chloro, and bromo counterparts .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Biological Activity
Chemical Identity and Properties
tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a synthetic compound characterized by its unique structure that includes a morpholine ring and a fluorosulfonyl group. Its molecular formula is C_{10}H_{18FNO_4S with a molecular weight of approximately 251.32 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry.
Recent studies have explored the biological activity of this compound, particularly its interaction with various biological targets. The compound is believed to act through modulation of enzyme activity and receptor binding, thereby influencing cellular pathways.
Case Studies and Research Findings
-
Anticancer Activity :
A study investigating the potential anticancer properties of morpholine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival . -
Enzyme Inhibition :
Research highlighted the compound's ability to inhibit certain enzymes, such as serine proteases, which play critical roles in inflammation and cancer progression. The fluorosulfonyl group enhances binding affinity, making it a promising candidate for drug development . -
Pharmacokinetics :
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. Studies indicated that modifications in the molecular structure significantly affect lipophilicity and metabolic stability, impacting overall bioavailability .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis involves three primary steps:
Morpholine ring preparation : Base-catalyzed cyclization of precursor amines and diols under reflux in aprotic solvents (e.g., THF or DCM) .
tert-Butyl esterification : Reaction of the morpholine intermediate with tert-butyl alcohol and a coupling agent (e.g., DCC or EDCI) in anhydrous conditions to avoid hydrolysis .
Fluorosulfonyl group introduction : Sulfonylation using fluorosulfonic acid derivatives (e.g., SO₂F₂ or FSO₂Cl) at low temperatures (−10°C to 0°C) to minimize side reactions .
Critical factors include inert atmosphere (N₂/Ar), stoichiometric control of fluorosulfonyl reagents, and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yields typically range from 45–65% .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Focus on the morpholine ring protons (δ 3.4–4.1 ppm) and tert-butyl singlet (δ 1.4 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ ~155 ppm) and fluorosulfonyl carbon (δ ~115 ppm) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Key peaks include C=O stretch (~1740 cm⁻¹) and S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1170 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 284.32 (C₁₀H₁₈FNO₅S) .
Discrepancies in reported data (e.g., δ shifts in NMR) should be resolved by cross-referencing with computational models (DFT) or repeating analyses under standardized conditions .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence the compound’s reactivity compared to methylsulfonyl or chlorosulfonyl analogs?
- Methodological Answer : The fluorosulfonyl group (−SO₂F) enhances electrophilicity due to fluorine’s electron-withdrawing effect, enabling:
- Faster nucleophilic substitution : Reacts with amines (e.g., pyrrolidine) 3–5× faster than −SO₂Cl analogs in SN2 reactions .
- Resistance to hydrolysis : Stable in aqueous acidic conditions (pH 3–6) but hydrolyzes above pH 8, forming sulfonic acids. This contrasts with −SO₂Cl, which hydrolyzes rapidly even at pH 5 .
- Unique byproduct profiles : Fluoride ion release during reactions requires scavengers (e.g., K₂CO₃) to prevent side reactions .
Q. How can researchers optimize stereochemical control during synthesis, particularly for the (2S)-configuration?
- Methodological Answer :
- Chiral auxiliaries : Use (S)-proline-derived catalysts during morpholine ring formation to enforce enantioselectivity .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze undesired (R)-enantiomers in racemic mixtures .
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallize intermediates from chiral solvents (e.g., (R)-limonene) to shift equilibrium toward the (S)-form .
Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column, hexane/IPA 90:10) .
Q. How should researchers address contradictions in reported biological activities, such as conflicting enzyme inhibition data?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.2) and enzyme sources (recombinant vs. tissue-extracted) to reduce variability .
- Control for hydrolytic byproducts : Pre-incubate the compound in assay buffer for 24 hours and quantify residual intact molecules via LC-MS. Activity discrepancies may arise from in situ generation of sulfonic acids .
- Molecular docking simulations : Compare binding poses (e.g., AutoDock Vina) to identify if fluorosulfonyl interactions with catalytic residues (e.g., Ser-OH in proteases) explain potency differences .
Q. Data Analysis and Experimental Design
Q. What strategies mitigate interference from fluorosulfonyl group degradation in long-term stability studies?
- Methodological Answer :
- Storage conditions : Store at −20°C under argon with molecular sieves (3Å) to prevent moisture absorption .
- Stabilizers : Add radical scavengers (e.g., BHT, 0.1% w/w) to inhibit radical-mediated decomposition .
- Degradation monitoring : Use LC-MS/MS to track degradation products (e.g., m/z 102.1 for SO₂F⁻) weekly over 6 months .
Q. How can researchers validate the compound’s role as a protein-modification probe in cellular studies?
- Methodological Answer :
- Click chemistry tagging : Incorporate an alkyne handle during synthesis for post-treatment conjugation with azide-fluorophores (CuAAC reaction) .
- Pull-down assays : Use streptavidin beads after biotinylation to isolate modified proteins, followed by tryptic digest and LC-MS/MS for identification .
- Negative controls : Treat parallel samples with a non-reactive analog (e.g., tert-butyl (2S)-2-(methylsulfonyl)morpholine-4-carboxylate) to confirm specificity .
Q. Comparative and Mechanistic Studies
Q. What computational methods predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices (nucleophilic/electrophilic regions) using B3LYP/6-31G(d) to identify reactive sites .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction trajectories .
- Transition state analysis : Use IRC calculations to map energy barriers for fluorosulfonyl displacement reactions .
Q. Why does the compound exhibit divergent reactivity in flow microreactors vs. batch reactors?
- Methodological Answer :
- Enhanced mass transfer : Flow reactors (0.5 mm channel diameter) reduce diffusion limitations, improving fluorosulfonyl incorporation efficiency by 15–20% .
- Temperature gradients : Precise control (−5°C ± 0.2°C) in flow systems minimizes thermal decomposition vs. batch (ΔT ± 2°C) .
- Residence time optimization : Short residence times (2–5 min) prevent over-reaction, a common issue in batch .
Q. Tables for Key Data
Table 1: Comparative Reactivity of Sulfonyl Derivatives
Sulfonyl Group | Hydrolysis Half-Life (pH 7.4) | Nucleophilic Substitution Rate (k, M⁻¹s⁻¹) |
---|---|---|
−SO₂F | 48 hours | 2.5 × 10⁻³ |
−SO₂Cl | 15 minutes | 1.8 × 10⁻³ |
−SO₂CH₃ | >1 week | 0.3 × 10⁻³ |
Data from kinetic studies in . |
Table 2: Optimized Reaction Conditions for Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Esterification | DCC, tert-butanol, 0°C, 12h | 62 | 98.5 |
Sulfonylation | FSO₂Cl, Et₃N, −10°C, 2h | 58 | 97.8 |
Data from and . |
Properties
Molecular Formula |
C10H18FNO5S |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(fluorosulfonylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
BRMSILWBYYTXPF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F |
Origin of Product |
United States |
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